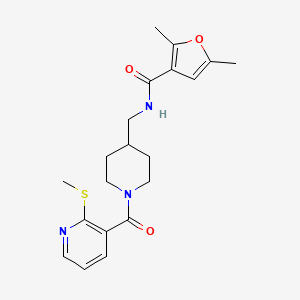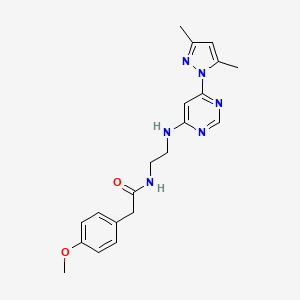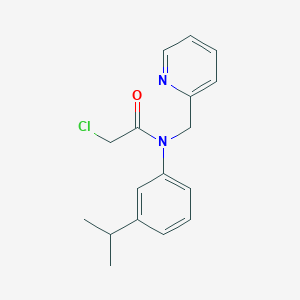
2,5-dimethyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiprotozoal Agents
Researchers have synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, showcasing strong DNA affinities and potent in vitro and in vivo activities against Trypanosoma b. rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Imaging Microglia
[11C]CPPC, a PET radiotracer, has been developed for the specific imaging of reactive microglia and disease-associated microglia in neuroinflammation. This compound offers a noninvasive tool for monitoring neuroinflammatory diseases and evaluating the effects of therapeutics targeting CSF1R (Horti et al., 2019).
Organic Ligands for Metal Complexes
Furan ring-containing organic ligands like Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate have been synthesized and their chelating properties explored. These ligands and their metal complexes were tested for antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Patel, 2020).
Amplifiers of Phleomycin
Studies on unfused heterobicycles, including pyridinylpyrimidines with basic side chains, have explored their activity as amplifiers of phleomycin against Escherichia coli, indicating potential in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Antimicrobial Evaluation
New pyridine-thiones and nicotinamides containing antipyrine moiety have been synthesized and evaluated for their antimicrobial and antifungal activities. This research contributes to the discovery of new compounds with potential use in treating microbial infections (Othman, 2013).
Anti-inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone has been reported, with these compounds showing significant anti-inflammatory and analgesic activities. This highlights their potential as new therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).
Antiprotozoal Activity of Aza-analogues
Aza-analogues of furamidine have been synthesized and evaluated for their antiprotozoal activity, showing significant in vitro and in vivo efficacy against Trypanosoma b. rhodesiense and Plasmodium falciparum. This research opens new avenues for the development of antiprotozoal therapies (Ismail et al., 2003).
Propriétés
IUPAC Name |
2,5-dimethyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-13-11-17(14(2)26-13)18(24)22-12-15-6-9-23(10-7-15)20(25)16-5-4-8-21-19(16)27-3/h4-5,8,11,15H,6-7,9-10,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDVHXNQGQUVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2963753.png)


![1-[4-(7-Methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2963758.png)

![(Z)-methyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963760.png)
![2-morpholino-N-phenethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2963762.png)
![Ethyl 4-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate](/img/structure/B2963765.png)

![ethyl 2-[[2-[[5-[[(2-chloro-6-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2963771.png)

![methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B2963773.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2963774.png)
